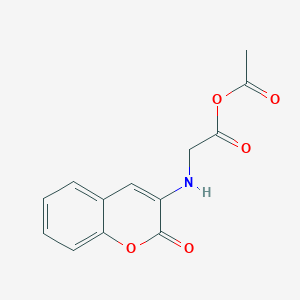![molecular formula C12H9ClN2O3 B11856265 8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)
8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of enaminones with hydrazines under specific conditions to form the pyrazole ring . The reaction conditions typically involve the use of catalysts such as iodine and solvents like dimethyl sulfoxide (DMSO) . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Selectfluor.
Reduction: Reduction reactions may involve the use of hydrazines.
Substitution: Substitution reactions can occur with halogenated compounds.
Common reagents and conditions used in these reactions include iodine as a catalyst and DMSO as a solvent . Major products formed from these reactions include various substituted pyrazoles .
Scientific Research Applications
8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 4-((N-Benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoic acid
- Imidazole-containing compounds
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c1-15-11-7-4-6(13)2-3-9(7)18-5-8(11)10(14-15)12(16)17/h2-4H,5H2,1H3,(H,16,17) |
InChI Key |
MRMJUXCJJWHRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)


![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)





